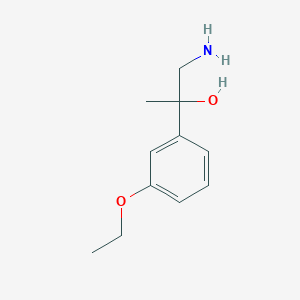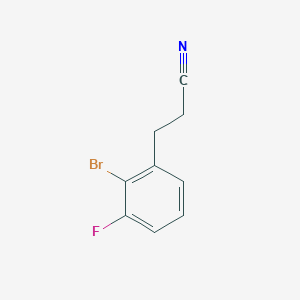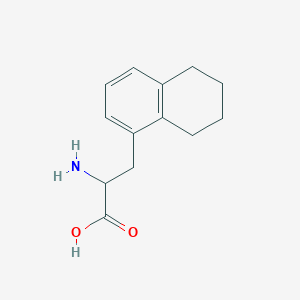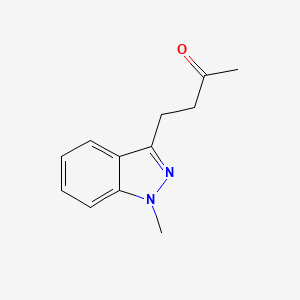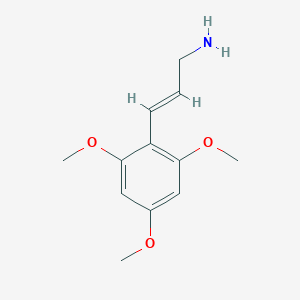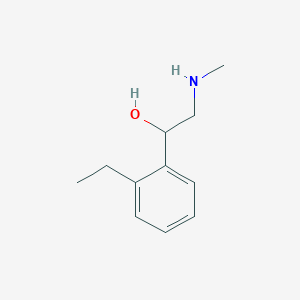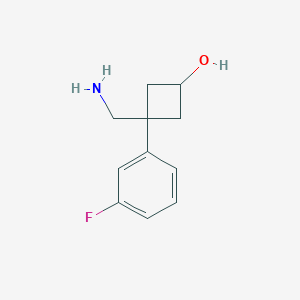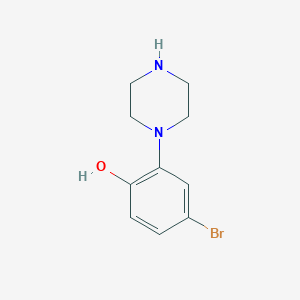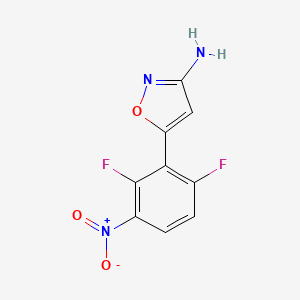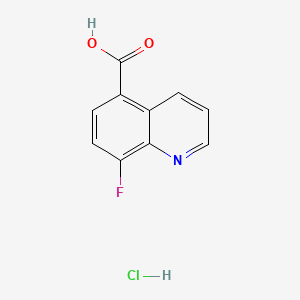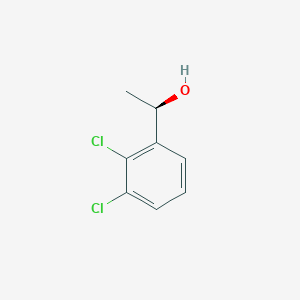
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride typically involves the reaction of oxirane (ethylene oxide) with methylamine under controlled conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the amino alcohol. The hydrochloride salt is then formed by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amino alcohols.
Applications De Recherche Scientifique
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-phenylethanol: Similar structure with a phenyl group instead of the oxolan ring.
2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of the methylamino group.
3-Amino-1-propanol: Similar amino alcohol structure with a different carbon chain length.
Uniqueness
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride is unique due to the presence of the oxolan ring, which imparts specific chemical and physical properties. This structural feature may influence its reactivity and interactions with other molecules, making it distinct from other amino alcohols.
Propriétés
Formule moléculaire |
C7H16ClNO2 |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
2-(methylamino)-1-(oxolan-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-7(9)6-2-3-10-5-6;/h6-9H,2-5H2,1H3;1H |
Clé InChI |
SHEMWTKJLCLNDR-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1CCOC1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


